An In-Depth Technical Guide to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS Number: 2001563-56-8), a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged" scaffold in drug discovery, meaning it is a structural motif that is recurrent in molecules with a wide range of biological activities.[1] This bicyclic system, featuring a bridgehead nitrogen atom, is present in numerous approved drugs and clinical candidates, underscoring its therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a bromine atom at the 6-position and a fluorine atom at the 3-position of the imidazo[1,2-a]pyridine ring system, as in the title compound, offers unique opportunities for medicinal chemists. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile, is paramount for the effective and safe handling of any chemical entity.
| Property | Value | Source |
| CAS Number | 2001563-56-8 | [2] |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 215.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store at 4°C | [2] |
Safety Information:
6-Bromo-3-fluoroimidazo[1,2-a]pyridine is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is not extensively reported in peer-reviewed literature, its preparation can be logically deduced from established synthetic routes for analogous compounds.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies can be envisioned for the synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.
Pathway A: Cyclization followed by Fluorination
This approach involves the initial synthesis of 6-bromoimidazo[1,2-a]pyridine, followed by a regioselective electrophilic fluorination at the C3 position.
The initial cyclization to form the 6-bromoimidazo[1,2-a]pyridine core can be achieved by reacting 2-amino-5-bromopyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde, under basic conditions.[3] The subsequent fluorination at the electron-rich C3 position can be accomplished using an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4] The regioselectivity for the C3 position in electrophilic substitutions on the imidazo[1,2-a]pyridine ring is well-established.
Pathway B: Construction from a Fluorinated Precursor
An alternative strategy involves the use of a fluorinated building block in the initial cyclization step.
-
C6-Bromo Group: The bromine atom at the 6-position is the most versatile functional handle for synthetic transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
-
-
C3-Fluoro Group: The fluorine atom at the C3 position is generally unreactive towards nucleophilic substitution under standard conditions. It primarily serves to modulate the electronic properties of the molecule and enhance its drug-like characteristics.
-
Imidazo[1,2-a]pyridine Core: The heterocyclic ring system can undergo electrophilic aromatic substitution, with the pyridine ring being generally less reactive than the imidazole ring. The positions most susceptible to electrophilic attack are C5, C7, and C8.
Application in Drug Discovery: A Building Block for PI3K Inhibitors
The 6-bromo-substituted imidazo[1,2-a]pyridine scaffold is a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. [5]The PI3K pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
Rationale for Use in PI3K Inhibitor Synthesis
The 6-bromo functionality allows for the crucial introduction of larger, often aromatic or heteroaromatic, moieties via cross-coupling reactions. These appended groups are often designed to interact with specific residues in the ATP-binding pocket of the kinase, thereby conferring potency and selectivity.
Exemplary Synthetic Protocol: Synthesis of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative
The following is a representative experimental protocol for the application of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in the synthesis of a potential PI3K inhibitor, based on methodologies reported for analogous compounds. [5] Step 1: Suzuki-Miyaura Cross-Coupling
Experimental Procedure:
-
To a reaction vessel, add 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq.), the desired quinazoline boronic acid or ester (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.
This protocol provides a general framework, and the specific reaction conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific substrates used.
Conclusion
6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged heterocyclic core, a synthetically tractable bromine handle, and a strategically placed fluorine atom makes it an attractive starting material for the synthesis of novel therapeutic agents. The demonstrated utility of the 6-bromo-imidazo[1,2-a]pyridine scaffold in the development of potent kinase inhibitors, such as those targeting the PI3K pathway, highlights the significant potential of this compound in the ongoing search for new and effective medicines.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Link
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Link
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Link
-
Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Link
-
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. Link
-
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. Link
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines With Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Link
-
6-Bromo-3-fluoroimidazo[1,2-a]pyridine. Sigma-Aldrich. Link
-
Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. Link
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Link
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Link
-
The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. Link
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Link
-
Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal. Link
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Link
-
(PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Link
-
Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ChemElectroChem. Link
-
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Journal of the American Chemical Society. Link
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Link
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Royal Society of Chemistry. Link
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm. Link
Sources
- 1. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo-3-fluoroimidazo[1,2-a]pyridine | 2001563-56-8 [sigmaaldrich.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
